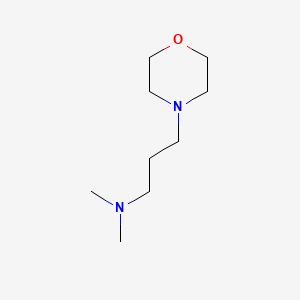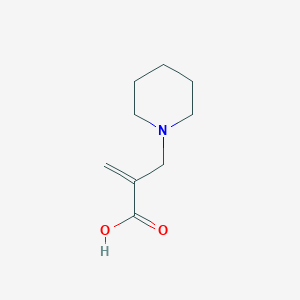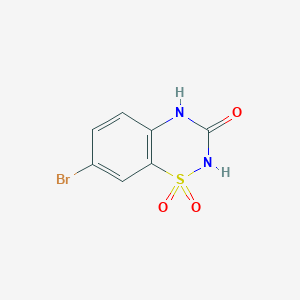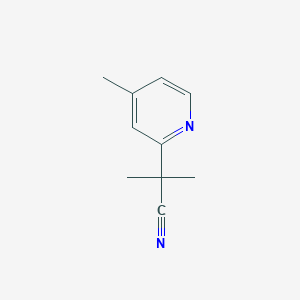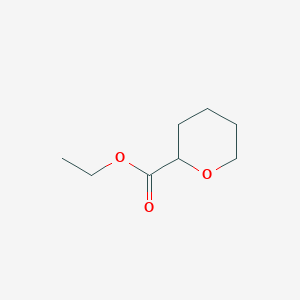
テトラヒドロ-2H-ピラン-2-カルボン酸エチル
概要
説明
Ethyl tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is a colorless to yellow liquid . The IUPAC name for this compound is ethyl tetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl tetrahydro-2H-pyran-2-carboxylate is 1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 . This compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Ethyl tetrahydro-2H-pyran-2-carboxylate has a molecular weight of 158.2 . It is a colorless to yellow liquid . The specific melting point, boiling point, density, and refractive index are not available .科学的研究の応用
2H-ピラン類の合成
テトラヒドロ-2H-ピラン-2-カルボン酸エチルは、2H-ピラン類の合成に使用されます . 2H-ピラン類は、多くの天然物に存在する構造モチーフであり、これらの構造の構築における戦略的な鍵となる中間体です .
原子価異性体研究
この化合物は、2H-ピラン類と1-オキサトリエン類の間の原子価異性体に関する研究に使用されます . この異性体に関する理解は、新しい合成方法の開発と、所望の特性を持つ新しい分子の設計にとって重要です .
新しい合成方法の開発
テトラヒドロ-2H-ピラン-2-カルボン酸エチルは、新しい合成方法の開発に使用されています . これらの方法は、医薬品や材料科学など、さまざまな分野で潜在的な用途を持つ新しい化合物の創出につながる可能性があります .
安定な単環式構造の製造
この化合物は、安定な単環式構造の製造に使用されます . これらの構造は、医薬品や材料科学など、さまざまな分野で潜在的な用途を持っています .
融合多環式構造の製造
テトラヒドロ-2H-ピラン-2-カルボン酸エチルは、融合多環式構造の製造にも使用されます . これらの構造は、しばしば天然物に見られ、さまざまな分野で潜在的な用途を持っています .
製薬業界における研究開発
テトラヒドロ-2H-ピラン-2-カルボン酸エチルは、その構造特性により、製薬業界の研究開発に使用されています . これは、さまざまな医薬品化合物の合成における構成ブロックとして使用できます .
Safety and Hazards
Ethyl tetrahydro-2H-pyran-2-carboxylate is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if swallowed .
Relevant Papers The relevant papers for ethyl tetrahydro-2H-pyran-2-carboxylate are not explicitly mentioned in the available resources .
作用機序
Target of Action
This compound is a chemical intermediate used in various chemical reactions, and its specific targets can vary depending on the context of its use .
Mode of Action
It’s known that this compound can participate in various chemical reactions as an intermediate .
Biochemical Pathways
As a chemical intermediate, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
It’s known that this compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.21, indicating it’s moderately lipophilic . These properties could potentially influence its bioavailability.
Result of Action
As a chemical intermediate, its effects would largely depend on the specific reactions it’s involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl tetrahydro-2H-pyran-2-carboxylate . For instance, its storage temperature is recommended to be sealed in dry, 2-8°C conditions . This suggests that temperature and humidity could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
Ethyl tetrahydro-2H-pyran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between ethyl tetrahydro-2H-pyran-2-carboxylate and these enzymes involves the formation of enzyme-substrate complexes, leading to the cleavage of the ester bond and the release of the corresponding alcohol and carboxylic acid .
Cellular Effects
Ethyl tetrahydro-2H-pyran-2-carboxylate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that ethyl tetrahydro-2H-pyran-2-carboxylate can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to alterations in cellular responses. Additionally, this compound has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of ethyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific biomolecules. This compound can bind to active sites of enzymes, acting as either an inhibitor or an activator, depending on the enzyme and the context of the reaction. For example, ethyl tetrahydro-2H-pyran-2-carboxylate can inhibit the activity of certain hydrolases by occupying their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Dosage Effects in Animal Models
The effects of ethyl tetrahydro-2H-pyran-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, ethyl tetrahydro-2H-pyran-2-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
Ethyl tetrahydro-2H-pyran-2-carboxylate is involved in several metabolic pathways, primarily those related to ester hydrolysis and oxidation-reduction reactions. This compound can be metabolized by esterases, leading to the formation of tetrahydro-2H-pyran-2-carboxylic acid and ethanol. Additionally, it can participate in redox reactions, where it undergoes oxidation to form corresponding carboxylic acids. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux .
Transport and Distribution
The transport and distribution of ethyl tetrahydro-2H-pyran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, ethyl tetrahydro-2H-pyran-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
Ethyl tetrahydro-2H-pyran-2-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of ethyl tetrahydro-2H-pyran-2-carboxylate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and potential therapeutic applications .
特性
IUPAC Name |
ethyl oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)7-5-3-4-6-11-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSPVMUSOMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475524 | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-34-2 | |
| Record name | Ethyl tetrahydro-2H-pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110811-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


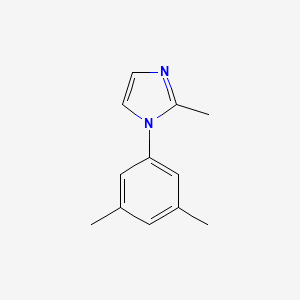


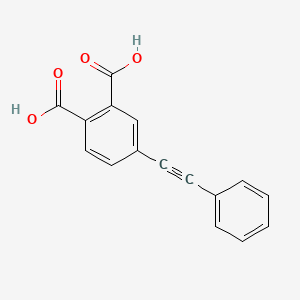
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)


